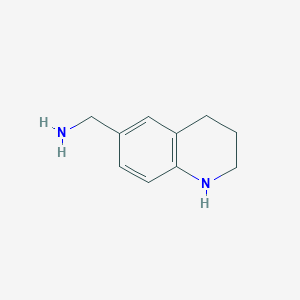
1,2,3,4-Tetrahydroquinolin-6-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroquinolin-6-ylmethanamine, also known as THQ, is a chemical compound that belongs to the family of tetrahydroquinolines. It has a molecular weight of 162.23 .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2 . The InChI code for this compound is 1S/C10H14N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7,11H2 .Physical and Chemical Properties Analysis
This compound is a powder . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Anticancer and Neuroprotective Applications
Anticancer Potential : Tetrahydroquinoline derivatives have been highlighted for their potential in cancer therapy. The approval of trabectedin, a compound with a tetrahydroquinoline structure, for soft tissue sarcomas by the US FDA marks a significant advancement in anticancer drug discovery. These derivatives have shown promising results against various types of cancers, including lung cancer, through mechanisms such as mTOR inhibition (Singh & Shah, 2017).
Neuroprotective Effects : Certain tetrahydroquinoline derivatives, like 1metiq, exhibit neuroprotective, antiaddictive, and antidepressant-like activities. These compounds have been studied for their potential in treating central nervous system disorders, showcasing their versatility beyond anticancer applications (Antkiewicz‐Michaluk et al., 2018).
Chemical Synthesis and Modification
- Chemical Transformation : Research on the Fischer synthesis of indoles from arylhydrazones demonstrates the chemical versatility of tetrahydroquinoline derivatives. These studies reveal multiple transformation pathways, offering insights into novel synthetic routes for the creation of complex molecules (Fusco & Sannicolo, 1978).
Additional Pharmacological Insights
- Pharmacological Diversity : Tetrahydroquinoline and its derivatives are investigated for a wide range of pharmacological activities. This includes exploring their potential in treating infectious diseases, such as malaria, tuberculosis, and HIV-infection, thereby underscoring their broad therapeutic applications beyond neuroprotection and cancer therapy (Singh & Shah, 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroquinolin-6-ylmethanamine is not yet fully elucidated. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBQLBGOQLWTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
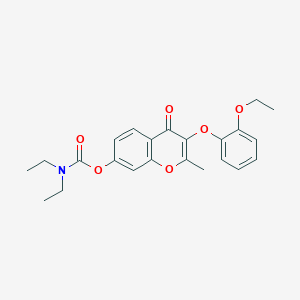
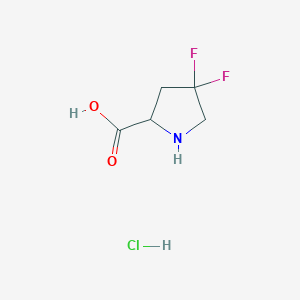
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2614442.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2614445.png)
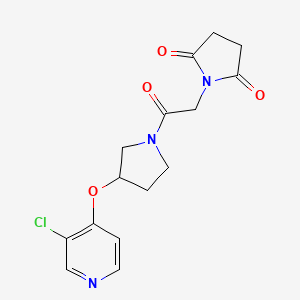

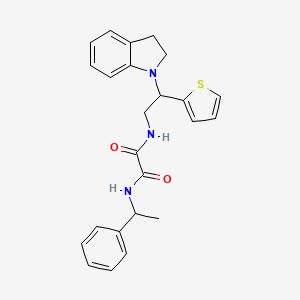
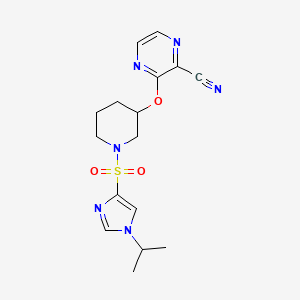
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2614455.png)
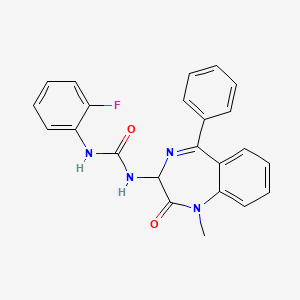
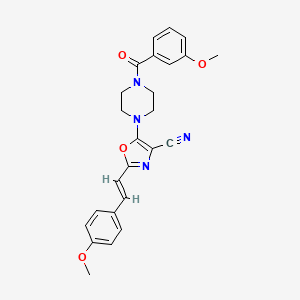
![2-(benzylthio)-7-(4-(diethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614459.png)
![4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide](/img/structure/B2614462.png)
